molecular formula C14H15F2N3O2 B13890329 5-[(2,6-Difluoro-3,5-dimethoxyphenyl)ethyl]pyrimidin-2-amine

5-[(2,6-Difluoro-3,5-dimethoxyphenyl)ethyl]pyrimidin-2-amine

Cat. No.: B13890329
M. Wt: 295.28 g/mol
InChI Key: WTJJCVJFUMHECW-UHFFFAOYSA-N
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Description

5-[(2,6-Difluoro-3,5-dimethoxyphenyl)ethyl]pyrimidin-2-amine is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrimidine ring substituted with a difluoro-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Difluoro-3,5-dimethoxyphenyl)ethyl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the key intermediate, (2,6-difluoro-3,5-dimethoxyphenyl)methanol . This intermediate is then subjected to further reactions to introduce the pyrimidine ring and the amine group. Common synthetic routes include:

    Nucleophilic Substitution: The (2,6-difluoro-3,5-dimethoxyphenyl)methanol undergoes nucleophilic substitution reactions to introduce the pyrimidine ring.

    Cyclization: The intermediate products are cyclized under specific conditions to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-Difluoro-3,5-dimethoxyphenyl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

5-[(2,6-Difluoro-3,5-dimethoxyphenyl)ethyl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,6-Difluoro-3,5-dimethoxyphenyl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, which can modulate various biological processes. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,6-Difluoro-3,5-dimethoxyphenyl)ethyl]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both difluoro and dimethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H15F2N3O2

Molecular Weight

295.28 g/mol

IUPAC Name

5-[2-(2,6-difluoro-3,5-dimethoxyphenyl)ethyl]pyrimidin-2-amine

InChI

InChI=1S/C14H15F2N3O2/c1-20-10-5-11(21-2)13(16)9(12(10)15)4-3-8-6-18-14(17)19-7-8/h5-7H,3-4H2,1-2H3,(H2,17,18,19)

InChI Key

WTJJCVJFUMHECW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1F)CCC2=CN=C(N=C2)N)F)OC

Origin of Product

United States

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